



# **SU-8 for fabricating optical waveguides**

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An Application Note and Protocol for the Fabrication of Optical Waveguides Using SU-8 Photoresist

#### Introduction

SU-8, an epoxy-based negative photoresist, has become a prominent material in microfabrication, particularly for creating high-aspect-ratio structures. Its excellent optical properties, including high transparency in the visible and near-infrared spectra, coupled with its mechanical and chemical stability, make it an ideal candidate for fabricating optical waveguides.[1][2] This application note provides a detailed protocol for researchers, scientists, and drug development professionals on the fabrication of SU-8 optical waveguides, with a focus on applications in biosensing.[3][4]

SU-8's versatility allows for the creation of various waveguide structures through standard photolithography techniques.[5] The process involves spin coating the resist onto a substrate, followed by baking, UV exposure to define the waveguide pattern, a post-exposure bake to cross-link the polymer, and finally, development to remove the unexposed resist.[1][6] The refractive index of the final SU-8 structure can be influenced by processing parameters, allowing for some tunability.[7][8]

# **Key Optical and Material Properties of SU-8**

The optical characteristics of SU-8 are critical for its function as a waveguide material. It is highly transparent for wavelengths greater than 400 nm.[2][9] Its refractive index and low propagation loss are key performance indicators.

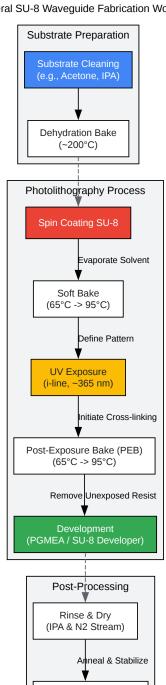


Property	Value	Wavelength	Source
Refractive Index	~1.57	1300 nm	[2][9]
~1.575	Not Specified	[10]	
1.586	975 nm	[11]	_
1.593 ± 0.001	633 nm	[11]	_
1.603 ± 0.001	532 nm	[11]	_
Transparency	Optically transparent	> 400 nm	[2][9]
Relative Permittivity	3.14	Ka band	[12]
Loss Tangent	0.05	Ka band	[12]

# **General Fabrication Workflow**

The fabrication of SU-8 optical waveguides follows a standard photolithography process. The key stages are substrate preparation, SU-8 coating, baking, UV exposure to define the waveguide, post-exposure baking to crosslink the polymer, and finally, development to reveal the structure.





General SU-8 Waveguide Fabrication Workflow

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Hard Bake (Optional) (150°C - 250°C)

Dicing / Polishing

Prepare Facets

Caption: A flowchart of the standard SU-8 photolithography process for waveguides.



# **Detailed Experimental Protocols**

The following protocols provide detailed steps for fabricating SU-8 optical waveguides. Parameters may need to be optimized based on the specific SU-8 formulation, desired thickness, and available equipment.

### **Protocol 1: Substrate Preparation**

A clean and dehydrated substrate surface is crucial for good adhesion of the SU-8 film.

- Solvent Cleaning: Ultrasonically clean the substrate for 5 minutes in acetone, followed by a 1-minute soak in methanol.[13]
- Rinsing: Rinse the substrate thoroughly with isopropyl alcohol (IPA).[13]
- Drying: Dry the substrate using a stream of nitrogen gas.[13]
- Dehydration Bake: Bake the substrate on a hot plate at 200°C for at least 5 minutes to remove any residual moisture.[13][14] For thicker SU-8 layers (≥ 50 µm), it is recommended to allow the substrate to cool slowly.[15]
- Adhesion Promoter (Optional): For certain substrates, an adhesion promoter like Omnicoat may be applied.
- Plasma Treatment (Optional): An O2 plasma treatment can be performed to further improve the adhesion of SU-8 to the substrate.[9]

### **Protocol 2: Spin Coating SU-8**

The thickness of the SU-8 layer is primarily determined by the viscosity of the resist and the spin speed.[16]

- Dispense: Place the prepared substrate on the spin coater chuck. Dispense approximately 1 ml of SU-8 per inch of substrate diameter onto the center of the substrate.[6][13]
- Spread Cycle: Ramp the spinner to 500 rpm with an acceleration of 100 rpm/s. Hold for 5-10 seconds to allow the resist to spread across the substrate.[13][17]



• Spin Cycle: Ramp to the final spin speed (see table below) with an acceleration of 300 rpm/s and hold for 30-60 seconds.[6][13]

SU-8 Formulation	Target Thickness (µm)	Spin Speed (rpm)	Source
SU-8 3005	5	3000	[9]
SU-8 25	40	Not Specified, determined experimentally	[1]
Modified SU-8 2100	0.6	Not specified, viscosity reduced first	[14]

## **Protocol 3: Soft Bake (Pre-Exposure Bake)**

The soft bake step removes the solvent from the SU-8 film. A two-step process is recommended to minimize stress and ensure a uniform film.[15][17]

- Place the wafer on a leveled hotplate at 65°C. The baking time depends on the film thickness (see table below).
- Ramp the hotplate temperature to 95°C and hold for the specified time.[15]
- After the bake, turn off the hotplate and allow the substrate to cool slowly to room temperature, especially for films thicker than 50 μm to avoid thermal stress and cracking.[15]
   [18]

SU-8 Formulation	Thickness (µm)	Bake at 65°C (min)	Bake at 95°C (min)	Source
SU-8 3005	5	2	5	[19] (BYU Recipe)
SU-8 2015	15	3	7	[17]
SU-8 25/50	25-50	5	15-30	[19]
SU-8 3050	100	10	30	[12]



### **Protocol 4: UV Exposure**

This step defines the waveguide pattern in the SU-8 resist. The exposure dose is a critical parameter.

- Equipment: Use a mask aligner with a UV source, preferably i-line (365 nm).[6]
- Mask Contact: Ensure good contact between the photomask and the resist layer. For thick resists, a hard contact mode is recommended.
- Exposure Dose: The required energy dose depends on the film thickness. For a 600 μm thick waveguide, an energy dose from a 500 W mercury lamp (3.5 mW/cm²) for 205 seconds may be used.[20] For thinner films, the dose will be significantly lower.
- Filtering: To improve the sidewall profile, a 360 nm long-pass filter can be used to block shorter wavelengths. This may require increasing the exposure time by 20-40%.[13]

### **Protocol 5: Post-Exposure Bake (PEB)**

PEB is a crucial step that thermally activates the cross-linking of the SU-8 initiated during exposure.[6]

- Place the exposed substrate on a leveled hotplate at 65°C.
- Ramp the temperature to 95°C. Refer to the table in the Soft Bake section for recommended times, as PEB times are often similar.
- Allow the substrate to cool down slowly to room temperature to prevent stress-induced cracking.[15] Ramping the temperature down is highly recommended.[18]

#### **Protocol 6: Development**

The development process removes the unexposed SU-8, leaving the desired waveguide structures.

Developer: Immerse the substrate in a bath of SU-8 Developer or PGMEA.[1][13]



- Agitation: Gentle agitation is recommended to aid the development process, especially for high-aspect-ratio structures.[17] Development time varies with thickness; for a 5 μm film, 1-2 minutes is typical, while thicker films require longer.
- Rinse: After development, rinse the substrate with fresh IPA for approximately 30 seconds.
  [13] A whitish film indicates incomplete development; if this occurs, return the substrate to the developer bath for another 1-2 minutes and repeat the rinse.
- Dry: Dry the substrate with a stream of nitrogen.[13]

### **Protocol 7: Hard Bake (Optional)**

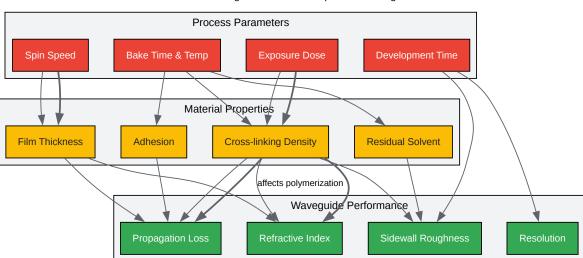
A final hard bake can be performed to further cross-link the SU-8, improving its mechanical and chemical stability.

- Baking: Bake the substrate on a hotplate or in a convection oven at a temperature between 150°C and 250°C for 5 to 60 minutes.[15][17]
- Ramping: It is crucial to ramp the temperature up from room temperature and then ramp it back down slowly to prevent thermal shock.[15]

# **Parameter Relationships and Optimization**

The final properties of the SU-8 waveguide are highly dependent on the interplay between various fabrication parameters. Understanding these relationships is key to optimizing the process for a specific application.





SU-8 Waveguide Parameter Optimization Logic

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Caption: Key process parameters and their influence on final waveguide properties.

## **Performance and Characterization**

The performance of fabricated waveguides is typically characterized by their propagation loss, measured in dB/cm. The cut-back method is a common technique for this measurement, where the optical loss is measured for waveguides of different lengths.[9]



Waveguide Type	Wavelength (nm)	Propagation Loss (dB/cm)	Source
Single-mode tapered	1300	1.03 ± 0.19	[9]
Multimode	800 - 1100	~0.5	[1]
Multimode	1300	~0.5	[1]
Multimode	1550	~3	[1]
Single-mode (DLW)	633	4.38 ± 0.55	[14]
Multimode (DLW)	633	6.40 ± 0.3	[14]
Buried Multimode	850	1.96	[20]
Buried Multimode	1310	1.32	[20]
Buried Multimode	1550	1.39	[20]
Proton Beam Written	632.8	0.19 ± 0.03	[21]
On-Glass	532	~0.6	[22]

High insertion loss can occur due to surface roughness at the waveguide facets, which can be improved by polishing or cleaving the samples instead of dicing.[9]

# **Application in Biosensing**

SU-8 waveguides are highly suitable for biosensing applications, often utilizing the evanescent field that extends from the waveguide core into the surrounding medium.[2] Changes in the refractive index at the waveguide surface, caused by the binding of target molecules, can be detected as a change in the output light intensity.

The surface of SU-8 can be functionalized with antibodies to specifically capture target analytes, such as bacteria or proteins.[2] For example, SU-8 waveguides have been used to detect E. coli at concentrations as low as 10<sup>2</sup> CFU/mL.[2] They have also been integrated into Mach-Zehnder interferometer (MZI) setups to detect immunoreactions with sensitivities in the ng/mL range.[4]



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